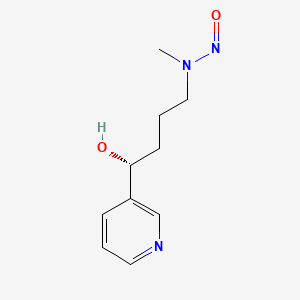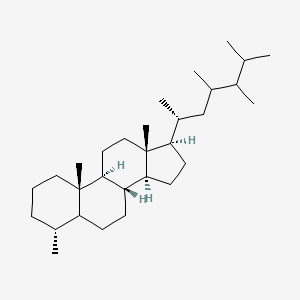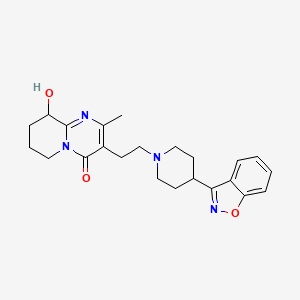
6-Sialyl-D-galactose Potassium Salt (α/β mixture)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sialyl-D-galactose Potassium Salt involves the enzymatic or chemical sialylation of D-Galactose with N-Acetylneuraminic Acid. The reaction typically requires specific glycosyltransferases or chemical catalysts to facilitate the formation of the glycosidic bond. The reaction conditions often include controlled pH, temperature, and the presence of cofactors or activators to enhance the efficiency of the sialylation process.
Industrial Production Methods
Industrial production of 6-Sialyl-D-galactose Potassium Salt is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process involves large-scale enzymatic synthesis, followed by purification steps such as chromatography to isolate the desired product. The final product is then subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
6-Sialyl-D-galactose Potassium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The sialic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperature, pH, and reaction time to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted sialylated compounds. These products can have different biological activities and applications depending on the nature of the modification.
科学的研究の応用
6-Sialyl-D-galactose Potassium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical methods to measure the presence of sialylated oligosaccharides in various samples.
Biology: It plays a role in studying the binding domains of viruses, such as influenza and rhinitis viruses, that recognize sialic acid-capped cell surface receptors.
Medicine: The compound is investigated for its potential therapeutic effects in treating diseases like GNE myopathy, cancers, and viral infections.
Industry: It is used in the production of functional foods and nutraceuticals due to its health benefits.
作用機序
The mechanism of action of 6-Sialyl-D-galactose Potassium Salt involves its interaction with specific molecular targets, such as cell surface receptors that recognize sialic acid residues . These interactions can modulate various biological pathways, including immune response, cell signaling, and pathogen adhesion . The compound’s effects are mediated through its ability to mimic natural sialylated structures, thereby influencing cellular processes and disease outcomes .
類似化合物との比較
6-Sialyl-D-galactose Potassium Salt is unique compared to other similar compounds due to its specific sialylation pattern and biological activities. Similar compounds include:
3-Sialyllactose: Another sialylated oligosaccharide with a different linkage pattern.
6-Sialyl-D-lactose: A compound with similar sialylation but different sugar components.
Sialyl Lewis X: A sialylated tetrasaccharide involved in cell adhesion and signaling.
These compounds share some functional similarities but differ in their specific biological roles and applications, highlighting the uniqueness of 6-Sialyl-D-galactose Potassium Salt .
特性
CAS番号 |
82731-28-0 |
|---|---|
分子式 |
C17H28KNO14 |
分子量 |
509.502 |
IUPAC名 |
potassium;N-[6-carboxy-4-hydroxy-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]ethanimidate |
InChI |
InChI=1S/C17H29NO14.K/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6?,7-,8?,9?,10-,11?,12?,13?,14?,15?,17?;/m1./s1 |
InChIキー |
QUNGJLQFMQGHSK-RZWFJVBZSA-M |
SMILES |
CC(=NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O)[O-].[K+] |
同義語 |
6-O-(N-Acetyl-α-neuraminosyl)-α-D-galactopyranose Monopotassium Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)







